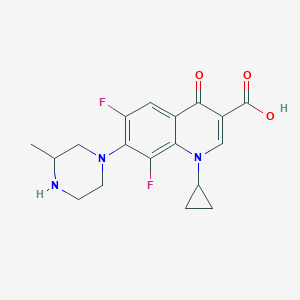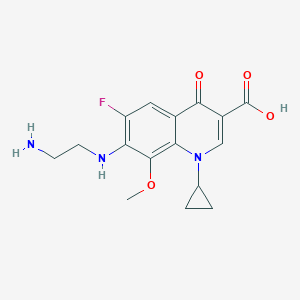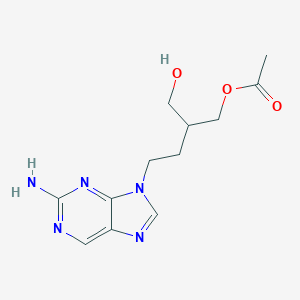
Decarboxy Ciprofloxacin
Übersicht
Beschreibung
Decarboxy Ciprofloxacin is an impurity of Ciprofloxacin . It has the molecular formula C16H18FN3O and a molecular weight of 287.33 .
Chemical Reactions Analysis
The degradation of Ciprofloxacin has been studied extensively. For instance, one study reported the use of zero-valent copper nanoparticles for Ciprofloxacin degradation . Another study reported the degradation of Ciprofloxacin by persulfate activated by Fe(III)-doped BiOCl composite photocatalyst .Physical And Chemical Properties Analysis
Decarboxy Ciprofloxacin has a molecular weight of 287.33 . Other physical and chemical properties such as solubility, stability, and crystalline structure can be influenced by the formation of salts with different counterions .Wissenschaftliche Forschungsanwendungen
-
Antibacterial Activity of Ciprofloxacin-Based Carbon Dots
- Application Summary : Ciprofloxacin carbon dots (CCDs) and copper-doped ciprofloxacin carbon dots (Cu-CCDs) were synthesized to enhance the antibacterial activity of ciprofloxacin. These dots retain the active groups of ciprofloxacin (-COOH, C-N, and C-F), and Cu-CCDs doped with copper have a better antibacterial effect .
- Methods of Application : The CCDs and Cu-CCDs were synthesized by a simple hydrothermal method .
- Results : The results of structural analysis and antibacterial experiments show that CCDs and Cu-CCDs have effective antibacterial properties. Experiments have shown that Cu-CCDs show excellent antibacterial activity against E. coli and S. aureus and have good biocompatibility .
-
Degradation of Ciprofloxacin Using Modified Carbon Nanotubes
- Application Summary : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of ciprofloxacin using a green functionalized carbon nanotube (MWCNT-OH/COOH-E) as adsorbent and catalyst material .
- Methods of Application : Different advanced oxidation processes (AOPs) were used, and the photolytic degradation was not satisfactory, whereas heterogeneous photocatalysis showed high degradation (⁓ 70%), both processes with 30 min of reaction .
- Results : Ozonation and catalytic ozonation have resulted in the highest efficiencies, 90%, and 70%, respectively, after 30-min reaction .
-
Photocatalytic Degradation of Ciprofloxacin
- Application Summary : The degradation effect of catalysts on ciprofloxacin under visible light was studied using their potential catalytic properties .
- Methods of Application : The study involved the use of different catalysts and the exposure of ciprofloxacin to visible light .
- Results : The results showed that certain compounds had better degradation effects compared to other compounds .
-
Chitosan-Based Ciprofloxacin Extended Release Systems
- Application Summary : This study focuses on the development of new ciprofloxacin releasing systems (CRS) to diminish the toxicity of ciprofloxacin. The CRS demonstrated high loading and encapsulation efficiency and they are characterized by an extended release profile .
- Methods of Application : The study used ultrasound to efficiently promote N,N′ -dicyclohexyl carbodiimide-mediated coupling between COOH and NH 2 functionalities in water. This was used for conjugation of ciprofloxacin to chitosan .
- Results : The in vivo antibacterial effect of the CRS exceeded that of the starting ciprofloxacin. Moreover, the in vivo acute and subacute toxicity of the nanoparticles was almost identical to that of the chitosan .
-
Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids
- Application Summary : This research designed, synthesized, and evaluated the antimicrobial activity of ciprofloxacin-indole/acetophenone hybrids .
- Methods of Application : The study involved the design and synthesis of ciprofloxacin-indole/acetophenone hybrids and their structural elucidation with the help of NMR and high-resolution mass spectrometry .
- Results : All the target compounds exhibited excellent inhibitory activity against the strains tested. Among them, one hybrid showed equal or higher activity than CIP .
-
Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin
- Application Summary : This study assessed the antimicrobial efficacy of ciprofloxacin in vivo .
- Methods of Application : The study involved the oral administration of ciprofloxacin to rats that were orally challenged with S. typhimurium .
- Results : The results of this study are not specified in the source .
Zukünftige Richtungen
The increasing threat of antibiotic resistance has led to the exploration of novel approaches for tackling this global problem. One such promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . The development of more effective therapeutic agents than have been previously achieved is a future direction in this field .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUSAJJDOBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431655 | |
| Record name | Decarboxy Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxy Ciprofloxacin | |
CAS RN |
105394-83-0 | |
| Record name | Decarboxyciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXYCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



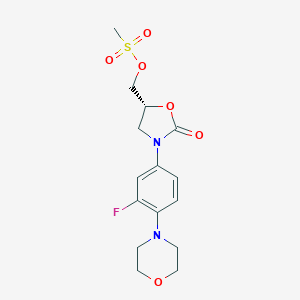
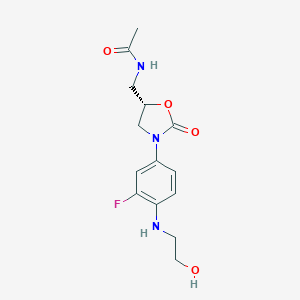
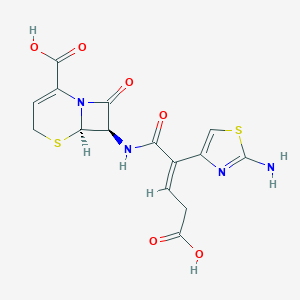
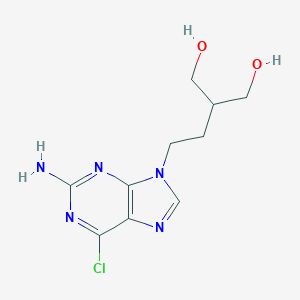
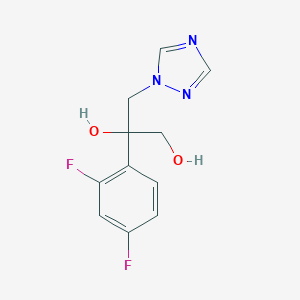
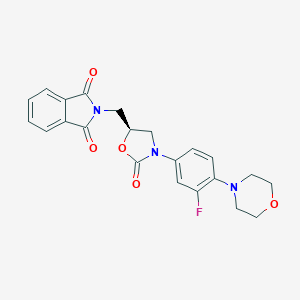
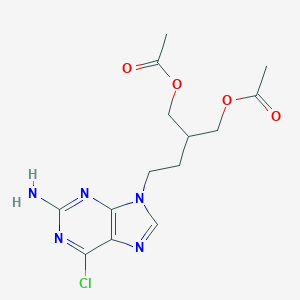
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)
![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)
